Cas no 922650-75-7 (1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one)

1-4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one is a synthetic organic compound featuring a benzothiazole core linked to a diphenylethanone moiety via a piperazine bridge. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of a chloro and methyl substituent on the benzothiazole ring enhances its electronic and steric properties, which may influence binding affinity in target interactions. The diphenylethanone group contributes to lipophilicity, potentially improving membrane permeability. This compound is of interest in pharmaceutical research for its modifiable structure, enabling exploration of structure-activity relationships in drug discovery applications.
1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one structure
922650-75-7 structure
Product Name:1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one
CAS No:922650-75-7
MF:C26H24ClN3OS
MW:462.00626373291
CID:5496831
Update Time:2025-05-22

1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[4-(7-chloro-4-methyl-2-benzothiazolyl)-1-piperazinyl]-2,2-diphenyl-
    • 1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one
    • Inchi: 1S/C26H24ClN3OS/c1-18-12-13-21(27)24-23(18)28-26(32-24)30-16-14-29(15-17-30)25(31)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3
    • InChI Key: KBEFBKZPFFXZNI-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCN(C2=NC3=C(C)C=CC(Cl)=C3S2)CC1)C(C1=CC=CC=C1)C1=CC=CC=C1

1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one Pricemore >>

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Additional information on 1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one

Research Brief on 1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one (CAS: 922650-75-7)

The compound 1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one (CAS: 922650-75-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole and piperazine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

Recent research has highlighted the compound's role as a potent modulator of certain kinase pathways, which are critical in the regulation of cellular processes such as proliferation, apoptosis, and inflammation. In vitro studies have demonstrated its efficacy in inhibiting specific kinase targets, with IC50 values in the nanomolar range, suggesting high potency. Furthermore, structural-activity relationship (SAR) studies have been conducted to optimize the compound's binding affinity and selectivity, leading to derivatives with improved pharmacokinetic profiles.

One of the key findings from recent investigations is the compound's potential application in oncology. Preclinical models have shown that 1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one exhibits significant antitumor activity by targeting specific oncogenic kinases. These results have spurred further exploration into its use as a chemotherapeutic agent, either alone or in combination with existing therapies. Additionally, its ability to cross the blood-brain barrier has opened avenues for research in neurological disorders, where kinase dysregulation is a known pathological mechanism.

The synthesis of this compound has also been a focal point of recent studies. Novel synthetic routes have been developed to improve yield and purity, addressing previous challenges in large-scale production. Advanced analytical techniques, including NMR spectroscopy and mass spectrometry, have been employed to characterize the compound and its intermediates, ensuring reproducibility and quality control. These advancements are critical for transitioning from laboratory-scale synthesis to industrial production, a necessary step for clinical development.

In conclusion, 1-4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-diphenylethan-1-one represents a promising scaffold in medicinal chemistry, with demonstrated potential in multiple therapeutic areas. Ongoing research aims to further elucidate its mechanisms of action, optimize its pharmacological properties, and explore its clinical applicability. The compound's unique structural features and biological activity make it a valuable subject for future studies, with the potential to contribute significantly to the development of novel therapeutics.

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